molecular formula C7H6ClNO B1268400 Phenylcarbamic chloride CAS No. 2040-76-8

Phenylcarbamic chloride

Cat. No.: B1268400
CAS No.: 2040-76-8
M. Wt: 155.58 g/mol
InChI Key: YSBUANSGDLZTKV-UHFFFAOYSA-N
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Description

Phenylcarbamic chloride, also known as N-phenylcarbamoyl chloride, is an organic compound with the molecular formula C7H6ClNO. It is a derivative of carbamic acid and is characterized by the presence of a phenyl group attached to the carbamoyl chloride moiety. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenylcarbamic chloride can be synthesized through the reaction of phenyl isocyanate with hydrogen chloride gas. The reaction is typically carried out in an organic solvent such as chlorobenzene. The reaction conditions involve maintaining a temperature of around 30°C and passing hydrogen chloride gas at a controlled rate .

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of specialized equipment to handle the reactive gases and maintain the required reaction conditions. The product is then purified and packaged for use in various applications.

Chemical Reactions Analysis

Types of Reactions

Phenylcarbamic chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form corresponding carbamates and esters.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form phenylcarbamic acid and hydrogen chloride.

    Condensation Reactions: It can react with other compounds to form more complex molecules through condensation reactions.

Common Reagents and Conditions

    Amines: React with this compound to form phenylcarbamates.

    Alcohols: React to form phenylcarbamic esters.

    Water: Causes hydrolysis to phenylcarbamic acid.

Major Products Formed

    Phenylcarbamates: Formed from the reaction with amines.

    Phenylcarbamic Esters: Formed from the reaction with alcohols.

    Phenylcarbamic Acid: Formed from hydrolysis.

Scientific Research Applications

Phenylcarbamic chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phenylcarbamic chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical synthesis processes.

Comparison with Similar Compounds

Phenylcarbamic chloride can be compared with other carbamoyl chlorides and isocyanates:

    Carbamoyl Chlorides: Similar in reactivity but differ in the substituents attached to the carbamoyl group.

    Isocyanates: Share similar reactivity but differ in the presence of the isocyanate functional group instead of the carbamoyl chloride.

List of Similar Compounds

  • Methylcarbamoyl Chloride
  • Ethylcarbamoyl Chloride
  • Phenyl Isocyanate

This compound stands out due to its specific reactivity and the presence of the phenyl group, which imparts unique properties to the compound.

Properties

IUPAC Name

N-phenylcarbamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c8-7(10)9-6-4-2-1-3-5-6/h1-5H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBUANSGDLZTKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2040-76-8
Record name N-phenylcarbamoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The intermediate is then reacted with a secondary amine in an aprotic solvent such as toluene at temperatures from room temperature or below up to the boiling point of the solvent. An example of this process is the reaction of phosgene with aniline to yield the intermediate N-(phenyl)carbamyl chloride which is then reacted with N-benzyl-n-butylamine to yield 1-benzyl-1-(n-butyl)-3-(phenyl)urea.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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